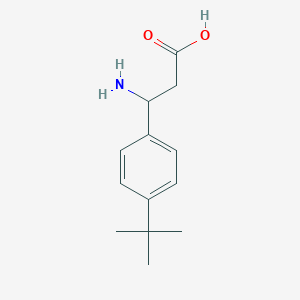

3-Amino-3-(4-tert-butylphenyl)propanoic acid

Description

3-Amino-3-(4-tert-butylphenyl)propanoic acid is a β-amino acid derivative featuring a tert-butyl-substituted phenyl ring at the β-position of the propanoic acid backbone. This compound is characterized by its bulky, lipophilic tert-butyl group (C(CH₃)₃), which significantly influences its physicochemical properties, such as solubility, stability, and intermolecular interactions. Its molecular formula is C₁₃H₁₉NO₂ (free acid form), with a molecular weight of 221.29 g/mol .

Properties

IUPAC Name |

3-amino-3-(4-tert-butylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTSIUCKEVJNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344277 | |

| Record name | 3-amino-3-(4-tert-butylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282524-82-7 | |

| Record name | β-Amino-4-(1,1-dimethylethyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-3-(4-tert-butylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with the condensation of 4-tert-butylbenzaldehyde with (R)-phenylglycine amide in acetic acid, forming a chiral imine intermediate. Subsequent addition of hydrogen cyanide (generated in situ from sodium cyanide and acetic acid) yields a diastereomeric mixture of α-amino nitriles. A critical innovation in this process is the crystallization-induced asymmetric transformation (CIAT) , where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium toward the desired product.

The precipitated α-amino nitrile is hydrolyzed under acidic conditions (e.g., 6 M HCl, reflux) to afford the target amino acid. Final purification via recrystallization ensures high enantiomeric excess (>98% ee).

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

- Solvent System : Acetic acid serves dual roles as solvent and proton donor, facilitating imine formation and cyanide addition.

- Temperature : Reactions conducted at 0–5°C minimize side reactions while allowing controlled crystallization.

- Molar Ratios : A 1:1:1 ratio of aldehyde, chiral auxiliary, and NaCN ensures stoichiometric balance, with excess acetic acid (2.5 equiv) enhancing reaction kinetics.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield (α-amino nitrile) | 76–93% |

| Diastereomeric Ratio (dr) | >99:1 |

| Enantiomeric Excess (ee) | >98% after hydrolysis |

This method is particularly advantageous for large-scale production due to its high atom economy and minimal requirement for chromatographic purification.

Nucleophilic Substitution Approach with β-Alanine

An alternative route involves the reaction of 4-tert-butylbenzyl chloride with β-alanine, exploiting nucleophilic substitution to construct the carbon-nitrogen bond.

Reaction Setup and Mechanism

β-Alanine, acting as a nucleophile, attacks the electrophilic carbon of 4-tert-butylbenzyl chloride in a bimolecular nucleophilic substitution (SN₂) mechanism. The reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide, DMF) with a base (e.g., potassium carbonate) to deprotonate the amino group and drive the reaction forward.

Key Parameters and Catalysis

- Base Selection : Potassium carbonate (K₂CO₃) is preferred for its mild basicity and solubility in DMF.

- Temperature : Reactions proceed at 60–80°C to accelerate kinetics without promoting decomposition.

- Stoichiometry : A 10–20% excess of β-alanine ensures complete consumption of the benzyl chloride.

Efficiency and Scalability

Industrial implementations often utilize continuous flow reactors to enhance mixing and heat transfer, achieving yields of 70–85% on multi-kilogram scales. However, this method may produce racemic mixtures unless chiral catalysts or resolving agents are introduced post-synthesis.

Comparative Analysis of Preparation Methods

| Method | Asymmetric Strecker Synthesis | Nucleophilic Substitution |

|---|---|---|

| Starting Materials | 4-tert-Butylbenzaldehyde, (R)-phenylglycine amide | 4-tert-Butylbenzyl chloride, β-alanine |

| Reaction Time | 24–48 hours | 12–24 hours |

| Yield | 76–93% | 70–85% |

| Stereoselectivity | >98% ee | Racemic (unless resolved) |

| Scalability | Suitable for multi-kilogram batches | Industrial-scale compatible |

| Cost | Higher (chiral auxiliary) | Lower (commodity reagents) |

The Strecker method excels in stereochemical control, making it ideal for pharmaceutical applications requiring enantiopure products. In contrast, the nucleophilic substitution route offers cost advantages for non-chiral applications but necessitates additional steps for resolution.

Scientific Research Applications

Enzyme Inhibition Studies

One of the primary applications of 3-Amino-3-(4-tert-butylphenyl)propanoic acid is in enzyme inhibition studies. Its structural similarity to natural amino acids allows it to serve as a competitive inhibitor in various enzymatic reactions. Researchers have utilized this compound to explore mechanisms of enzyme action and to develop inhibitors that could lead to therapeutic advancements .

Building Block in Organic Synthesis

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure enables chemists to create derivatives that can enhance biological activity or alter physicochemical properties, making it valuable in drug development and materials science .

Biochemical Research

In biochemical research, this compound has been employed as a noncanonical amino acid for incorporating into proteins via genetic code expansion techniques. This application allows scientists to study protein function and interactions with greater precision, providing insights into cellular processes .

Case Study 1: Enzyme Inhibition

A study demonstrated the effectiveness of this compound as an inhibitor of specific enzymes involved in metabolic pathways. The compound was shown to bind competitively, leading to reduced enzymatic activity and providing a model for designing new inhibitors with therapeutic potential .

Case Study 2: Protein Engineering

In another study, researchers incorporated this compound into proteins using engineered tRNA synthetases. This approach allowed for the examination of how modifications at specific sites could influence protein stability and function, paving the way for advancements in protein engineering techniques .

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-tert-butylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing pain and inflammation. The compound may also interact with neurotransmitter receptors, contributing to its analgesic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and chemical profiles of β-amino acids are highly dependent on substituents on the phenyl ring. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of 3-Amino-3-phenylpropanoic Acid Derivatives

Key Observations :

Lipophilicity : The tert-butyl group confers higher lipophilicity (logP ~3.5 estimated) compared to polar groups like -OH (logP ~1.2) or halogens (-Br: logP ~2.8). This enhances cell membrane penetration, critical for bioactive compounds .

Steric Effects : The tert-butyl group introduces steric hindrance, which may limit interactions in enzyme active sites but improve metabolic stability .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

- Solubility: The tert-butyl analog’s low water solubility may necessitate formulation strategies (e.g., prodrugs or nanoparticles) for therapeutic use.

- Synthesis : Many analogs, including the bromo and isopropyl derivatives, are synthesized via one-pot reactions using malonic acid and ammonium acetate, suggesting a scalable route for the tert-butyl compound .

Biological Activity

3-Amino-3-(4-tert-butylphenyl)propanoic acid, also known as 4-tert-butylphenylalanine, is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a bulky tert-butyl group that influences its interactions within biological systems. The following sections detail the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. In a study evaluating various compounds for their ability to inhibit seizures, this compound demonstrated effectiveness in reducing seizure frequency and duration in animal models. The mechanism appears to involve modulation of neurotransmitter release and enhancement of GABAergic activity, which is crucial for maintaining neuronal excitability.

2. Antioxidant Properties

The antioxidant activity of this compound has been documented through various assays. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This property is particularly relevant in the context of neuroprotection and the prevention of neurodegenerative diseases.

3. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 40 |

| Pseudomonas aeruginosa | 30 |

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

4. Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation in experimental models of arthritis and other inflammatory conditions.

Case Study 1: Anticonvulsant Efficacy

A study published in Epilepsy Research assessed the anticonvulsant efficacy of this compound in a rodent model of epilepsy. The results indicated a significant decrease in seizure severity when administered prior to induced seizures compared to control groups. The compound was noted to enhance GABA receptor activity, which is critical for seizure control.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this amino acid derivative against oxidative stress-induced neuronal damage. In cultured neurons exposed to oxidative agents, treatment with this compound led to improved cell viability and reduced markers of apoptosis.

The biological activities of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : Enhances GABAergic transmission, contributing to its anticonvulsant effects.

- Antioxidant Activity : Scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Anti-inflammatory Pathways : Inhibits NF-kB signaling pathways, leading to reduced expression of inflammatory cytokines.

Q & A

Q. What are the optimal synthetic routes for 3-amino-3-(4-tert-butylphenyl)propanoic acid in laboratory settings?

Methodological Answer: Synthesis typically involves a multi-step approach:

- Step 1 : Introduce the tert-butyl group to the phenyl ring via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Step 2 : Construct the β-amino acid backbone via a Michael addition of nitromethane to an α,β-unsaturated carbonyl intermediate, followed by catalytic hydrogenation to reduce the nitro group to an amine .

- Step 3 : Deprotection and purification using ion-exchange chromatography or recrystallization to achieve >95% purity. Key Considerations: Monitor stereochemistry using chiral HPLC or polarimetry, as the tert-butyl group may induce steric hindrance during bond formation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Employ a combination of analytical techniques:

- NMR Spectroscopy : Confirm the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and the β-amino acid moiety (δ ~3.2 ppm for CH₂ and δ ~4.1 ppm for NH₂) .

- Mass Spectrometry : Verify the molecular ion peak (expected m/z ~263 for C₁₃H₁₉NO₂) and fragmentation patterns .

- Elemental Analysis : Ensure C, H, N, and O percentages align with theoretical values (±0.3% tolerance) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

- Solubility : Test in buffered solutions (pH 2–8) using UV-Vis spectroscopy. The tert-butyl group reduces aqueous solubility (predicted log P ~2.5) compared to non-substituted analogs .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The compound is stable in acidic conditions but prone to oxidation at the amine group in basic media .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s biological activity compared to its hydroxyl/methoxy analogs?

Methodological Answer:

- SAR Studies : Compare enzyme inhibition (e.g., tyrosine decarboxylase) using kinetic assays (IC₅₀ values). The tert-butyl group enhances lipophilicity, improving membrane permeability but reducing binding affinity to hydrophilic active sites .

- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., G-protein-coupled receptors) to assess steric effects of the tert-butyl group on ligand-receptor docking .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Normalize data by adjusting for assay variables (e.g., cell line variability, incubation time). For example, discrepancies in IC₅₀ values may arise from differences in buffer ionic strength or temperature .

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity) .

Q. How can enantiomeric purity be maintained during large-scale synthesis?

Methodological Answer:

Q. What are the metabolic pathways of this compound in in vitro models?

Methodological Answer:

- Hepatocyte Incubation : Use LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites. The tert-butyl group is resistant to CYP450-mediated oxidation, prolonging half-life compared to methoxy analogs .

- Stable Isotope Tracing : Label the amine group with ¹⁵N to track metabolic incorporation into cellular biomolecules .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation (GHS H315/H319) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated organic waste containers .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.